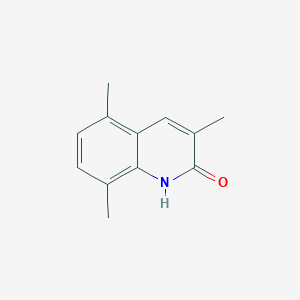

3,5,8-Trimethyl-1,2-dihydroquinolin-2-one

Description

Properties

IUPAC Name |

3,5,8-trimethyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-8(2)11-10(7)6-9(3)12(14)13-11/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBGPYXWOZTEAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one typically involves the following steps:

Starting Materials: The synthesis often begins with a suitable quinoline derivative or a related compound.

Cyclization: The formation of the quinoline ring structure is usually achieved through cyclization reactions, which may involve heating the reactants or using specific catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions may involve strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation Products: Quinone derivatives, which can be further used in various applications.

Reduction Products: Dihydroquinoline derivatives, which may have different biological activities.

Substitution Products: Substituted quinolines with different functional groups, which can be used in pharmaceuticals and other industries.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of quinoline derivatives, including 3,5,8-trimethyl-1,2-dihydroquinolin-2-one. For instance, a series of synthesized quinoline derivatives exhibited potent antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the quinoline ring significantly influenced antibacterial potency .

Molecular Docking Studies

Molecular docking studies have been employed to investigate the binding affinities of these compounds to target proteins involved in bacterial resistance mechanisms. Such computational approaches provide insights into how structural variations can enhance therapeutic efficacy .

Polymer Science

Rubber Antioxidants

this compound is recognized for its role as an antioxidant in rubber production. The polymerization of this compound leads to products that improve the longevity and durability of rubber materials. Specifically, it has been used effectively in styrene-butadiene and nitrile-butadiene rubbers .

Case Study: Goodyear Tire & Rubber Company

A patent filed by the Goodyear Tire & Rubber Company describes a method for polymerizing this compound to produce a polymerized antioxidant with enhanced properties for rubber applications. This process involves using various catalysts to achieve high conversion rates while minimizing reaction times .

Antioxidant Applications

Mechanism of Action

The antioxidant properties of this compound stem from its ability to scavenge free radicals and prevent oxidative degradation in rubber products. This characteristic is crucial for maintaining the mechanical properties and extending the lifespan of rubber materials exposed to environmental stressors .

Data Summary Table

Mechanism of Action

The mechanism by which 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the biological system and the desired outcome.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The triple methyl substitution in the target compound enhances lipophilicity compared to hydroxylated analogues (e.g., 4-hydroxy-8-methyl derivative), influencing pharmacokinetic properties .

- Reactivity: The absence of electron-withdrawing groups (e.g., OH in 6-hydroxy derivative) may render this compound more stable under acidic conditions .

Key Observations:

- Halogenation : Methyl groups in the 3,5,8 positions may hinder halogenation at adjacent positions, unlike the 4-hydroxy-8-methyl derivative, where chlorination is inefficient .

- Catalysis: L-Proline, used in pyranoquinoline synthesis, could be adapted for dihydroquinolinone derivatives to improve regioselectivity .

Biological Activity

3,5,8-Trimethyl-1,2-dihydroquinolin-2-one is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a quinoline ring with three methyl groups at the 3, 5, and 8 positions. This specific substitution pattern significantly influences its chemical reactivity and biological activity. The basic structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's effectiveness varies based on concentration and the specific microorganism tested.

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. This activity is crucial in preventing cellular damage caused by oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Hepatoprotective Effects

A notable study investigated the hepatoprotective effects of related dihydroquinoline derivatives in a rat model of acetaminophen-induced liver injury. The findings revealed that these compounds could alleviate liver damage by modulating oxidative stress and inflammatory responses. Specifically, they reduced levels of pro-inflammatory cytokines and caspase activities involved in apoptosis, indicating a protective mechanism against liver injury .

The biological effects of this compound are mediated through several mechanisms:

- Antioxidant Mechanism : The compound enhances the body's antioxidant defense system by increasing the levels of glutathione and modulating enzyme activities such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Pathways : It inhibits the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and transcription factors like NF-κB, which play pivotal roles in inflammation .

- Cellular Protection : By reducing oxidative stress markers and apoptotic signals (caspases), it protects hepatocytes from damage induced by toxic agents like acetaminophen .

Study on Hepatoprotection

In a controlled study involving rats exposed to acetaminophen:

- Group 1 : Control (no treatment)

- Group 2 : Acetaminophen only

- Group 3 : Acetaminophen + low dose of dihydroquinoline

- Group 4 : Acetaminophen + high dose of dihydroquinoline

Results indicated that groups receiving dihydroquinoline showed significantly lower levels of liver enzymes (ALT and AST) compared to the acetaminophen-only group, suggesting effective hepatoprotection .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Hepatoprotective Effects |

|---|---|---|---|

| This compound | Moderate | Strong | Yes |

| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | High | Moderate | Yes |

| 4-Methylquinoline | Low | Moderate | No |

Q & A

Q. What are the optimal synthetic routes for 3,5,8-Trimethyl-1,2-dihydroquinolin-2-one?

Methodological Answer: The synthesis typically involves cyclization and alkylation steps. A quinoline precursor is first functionalized via electrophilic substitution. For example:

- Methylation : Use methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce methyl groups at positions 3, 5, and 8 .

- Reduction : Reduce the quinoline core to a dihydroquinolinone using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .

Q. Table 1: Common Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF, 80°C, 12h | 65–75 | |

| Reduction | NaBH₄, MeOH, 0°C to RT, 2h | 85–90 | |

| Purification | Silica gel (EtOAc:Hexane = 1:3) | >95 |

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction (2.04 Å resolution) using SHELX programs (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry .

- Spectroscopy :

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for substituted dihydroquinolinones?

Methodological Answer: Contradictions often arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol) by observing peak splitting at low temperatures .

- HPLC-MS Coupling : Detect trace impurities (e.g., unreacted intermediates) using a C18 column (gradient: 5–95% acetonitrile/water) .

- Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT) calculations (B3LYP/6-31G*) .

Q. What strategies enhance the bioactivity of this compound derivatives?

Methodological Answer:

Q. Table 2: Bioactivity Optimization

| Modification | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-NH₂ substitution | ATAD2 Bromodomain | 0.8 | |

| 5-Cl substitution | BACE-1 | 9.5 | |

| 8-CF₃ substitution | CYP3A4 Stability | N/A |

Q. How can computational modeling guide the design of this compound analogs?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding poses in protein pockets (e.g., PDB ID: 5A5R) .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes .

- QSAR Models : Train regression models (R² > 0.85) on datasets with >50 analogs to predict logP and IC₅₀ .

Q. What analytical techniques validate the purity of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.